Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate
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Overview
Description
Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate is a complex organic compound that features a quinoxaline core substituted with furan rings and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate typically involves multi-step organic reactions. The final step involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoxalines, furanones, and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the furan rings may interact with cellular proteins, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Furan derivatives: Compounds with furan rings exhibit different reactivity and biological properties compared to quinoxaline derivatives
Uniqueness
Methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate is unique due to the combination of its quinoxaline core and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research in multiple scientific disciplines .
Properties
IUPAC Name |
methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-31-25(30)15-6-9-17(10-7-15)26-24(29)16-8-11-18-19(14-16)28-23(21-5-3-13-33-21)22(27-18)20-4-2-12-32-20/h2-14H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPQOZFKFARJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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